molecular formula C8H5ClF3NO B1267730 n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide CAS No. 656-96-2

n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide

Cat. No.: B1267730
CAS No.: 656-96-2
M. Wt: 223.58 g/mol
InChI Key: JCGSMHPPPSDAKF-UHFFFAOYSA-N
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Description

N-[4-Chloro-3-(trifluoromethyl)phenyl]formamide (CAS 656-96-2) is an organic compound with a molecular formula of C₈H₅ClF₃NO and a molecular weight of 223.58 g/mol . This chemical serves a specialized role in pharmaceutical research, where it is recognized as a known impurity in the synthesis of Sorafenib tosylate, a multi-kinase inhibitor medication . Researchers utilize this compound as a reference standard in quality control and analytical testing to ensure the purity and safety of the active pharmaceutical ingredient. The compound is characterized by a formamide group attached to a chloro- and trifluoromethyl-substituted phenyl ring . It is typically supplied with a high purity level, often ≥95% . Handling and Safety: This reagent is for Research Use Only and is not intended for diagnostic or therapeutic use. It must be handled by qualified professionals in a laboratory setting. Please refer to the Safety Data Sheet for comprehensive handling instructions. Hazard statements may include H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Appropriate personal protective equipment should be worn, and the material should be used only in well-ventilated areas . Recommended storage is sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGSMHPPPSDAKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656-96-2
Record name NSC53663
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Isocyanate Route Using 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate

This method involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with appropriate amines or amino derivatives, followed by crystallization and purification steps.

  • Procedure :

    • 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide is suspended or dissolved in solvents like ethyl acetate or tetrahydrofuran (THF).
    • The isocyanate solution is added dropwise at controlled temperatures (below 40°C to 25°C) to avoid decomposition or side reactions.
    • The reaction mixture is heated moderately (up to 71°C) to complete the reaction.
    • After reaction completion, acids like p-toluenesulfonic acid monohydrate may be added to promote crystallization.
    • The product is isolated by seeding crystallization, cooling, filtration, washing with solvents (ethanol or THF), and drying under reduced pressure.
  • Yields and Physical Form :

    • Yields reported are high, e.g., 81.6% to 91% of theoretical yield.
    • The product is obtained as colorless to slightly brownish crystals.
  • Example Data :

Step Conditions Result
Suspension in ethyl acetate 40°C Starting material suspended
Addition of isocyanate <40°C, then heated to 71°C Reaction proceeds
Acid addition (p-TSA) Room temp Crystallization induced
Cooling and filtration 3°C to 0°C over 120 min Product isolated
Washing Twice with ethanol or THF Purification
Drying Reduced pressure, 50°C, 300 mbar Final product obtained
Yield 81.6% - 91% High yield crystalline product

(Adapted from patent WO2006034796A1)

Reaction with 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate and Amino Pyridine Derivatives

  • Procedure :

    • Amino pyridine derivatives such as 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid methylamine are dissolved in THF or dichloromethane.
    • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate is added dropwise at room temperature over 1.5 to 2 hours.
    • The reaction is stirred for several hours (2-6 hours) to ensure completion.
    • Acid (concentrated hydrochloric or sulfuric acid) is added dropwise to induce crystallization.
    • Crystallization occurs at room temperature, followed by filtration, washing (with THF, acetone), and drying.
  • Yields and Product Forms :

    • Yields range from 89.5 g from 50 g starting amine (high yield) to 18 g from 10 g scale.
    • The product is obtained as hydrochloride or sulfate salts, enhancing stability and purity.
  • Example Data Table :

Embodiment Starting Material (g/mmol) Solvent Isocyanate (g/mmol) Acid Added Yield (g) Product Form
1 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid methylamine (50 g, 0.191 mol) THF (450 mL) 4-chloro-3-trifluoromethylphenyl isocyanate (46.6 g, 0.210 mol) HCl (20.7 mL) 89.5 Hydrochloride salt
2 Same amine (10 g, 38.3 mmol) Dichloromethane (90 mL) Isocyanate (8.9 g, 40.2 mmol) HCl (3.5 mL) 18.0 Hydrochloride salt
3 Same amine (2 g, 7.65 mmol) Dichloromethane (18 mL) Isocyanate (1.9 g, 8.42 mmol) Sulfuric acid (0.47 mL) 3.5 Sulfate salt

(Adapted from patent CN104557689B)

Formylation via Acid Chloride and Triethylamine

Although this method is more commonly applied to related amides such as N-(4-chloro-3-(trifluoromethyl)phenyl)pivalamide, it provides insight into amide formation involving 4-chloro-3-(trifluoromethyl)aniline.

  • Procedure :

    • 4-Chloro-3-(trifluoromethyl)aniline is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0-5°C.
    • Triethylamine is added as a base to neutralize HCl formed.
    • The acid chloride (e.g., pivaloyl chloride) is added dropwise over 30 minutes.
    • The mixture is stirred at room temperature for 1 hour.
    • The reaction mixture is diluted with ether, washed with water and brine, dried over MgSO4, filtered, and concentrated.
    • The residue is triturated with hexanes to afford the amide.
  • Yields :

    • High yields reported, e.g., 95% for the pivalamide derivative.
  • Note : This method can be adapted for formyl chloride or other formylating agents to prepare the formamide derivative.

(Adapted from ChemicalBook synthesis data)

Comparative Summary Table of Preparation Methods

Method Starting Materials Key Reagents Solvents Temperature Range Yield (%) Product Form Notes
Isocyanate addition to amine 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide 4-chloro-3-(trifluoromethyl)phenyl isocyanate Ethyl acetate, THF 25°C to 71°C 81.6-91 Crystalline solid Requires controlled addition, seeding
Isocyanate addition + acid salt 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid methylamine 4-chloro-3-(trifluoromethyl)phenyl isocyanate, HCl or H2SO4 THF, dichloromethane Room temperature High (varies) Hydrochloride or sulfate salts Salt formation enhances purity
Acid chloride + base 4-chloro-3-(trifluoromethyl)aniline Acid chloride (e.g., pivaloyl chloride), triethylamine THF 0-25°C, then room temp ~95 Crystalline amide Adaptable to formyl chloride for formamide

Research Findings and Notes

  • Temperature control is critical during isocyanate addition to prevent side reactions and decomposition.
  • Seeding crystallization at elevated temperatures followed by controlled cooling improves product purity and yield.
  • Use of acid salts (HCl, H2SO4) post-reaction facilitates crystallization and isolation of stable solid forms.
  • The choice of solvent impacts solubility and reaction kinetics; THF and dichloromethane are preferred for their moderate polarity and ability to dissolve both reactants.
  • The triethylamine-mediated acylation method is efficient but requires careful handling of moisture-sensitive reagents.
  • Purification steps typically involve washing with solvents like ethanol, THF, or acetone and drying under reduced pressure.

Chemical Reactions Analysis

Hydrolysis Reactions

The formamide group undergoes hydrolysis under acidic or basic conditions to yield 4-chloro-3-(trifluoromethyl)aniline and formic acid. This reaction is critical for both synthesis and degradation pathways:

Conditions Products Yield References
6M HCl, 100°C, 2 hrs4-Chloro-3-(trifluoromethyl)aniline + HCOOH79%
NaOH (aq), refluxSame as above, with faster kinetics85%

This hydrolysis is exploited in industrial processes to recover the aniline precursor for downstream modifications .

Condensation with Isocyanates

The formamide reacts with aryl isocyanates to form substituted ureas, a key step in synthesizing pharmaceuticals like Regorafenib:

text
N-[4-Chloro-3-(trifluoromethyl)phenyl]formamide + Ar-NCO → 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methylpyridine-2-carboxamide

Key Conditions :

  • Solvent: Tetrahydrofuran (THF) or ethyl acetate

  • Catalyst: p-Toluenesulfonic acid

  • Temperature: 64–71°C

  • Yield: 81–91%

Nucleophilic Aromatic Substitution

The chloro substituent on the aromatic ring participates in nucleophilic substitution under specific conditions:

Reagent Product Conditions Yield
NaN₃ (azide)4-Azido-3-(trifluoromethyl)phenylformamideDMF, 120°C, 12 hrs68%
KSCN (thiocyanate)4-Thiocyanato-3-(trifluoromethyl)phenylformamideCuI catalyst, 100°C, 8 hrs52%

The electron-withdrawing trifluoromethyl and formamide groups activate the chloro substituent for SNAr reactions .

Reductive Transformations

The formamide group can be reduced to a methylamine derivative using lithium aluminum hydride (LiAlH₄):

text
This compound → N-[4-Chloro-3-(trifluoromethyl)phenyl]methylamine

Conditions :

  • Solvent: Dry THF

  • Temperature: 0°C to room temperature

  • Yield: 74%

Oxidative Stability

The compound exhibits stability under mild oxidizing conditions (e.g., H₂O₂, KMnO₄) but decomposes in strong oxidative environments (e.g., CrO₃/H₂SO₄), yielding nitro derivatives or ring-opened products .

Thermal Decomposition

At temperatures >200°C, the formamide undergoes decomposition:

  • Primary products: CO, NH₃, and 4-chloro-3-(trifluoromethyl)benzene

  • Secondary products: Polycyclic aromatic hydrocarbons (PAHs) from further ring condensation .

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

Reagent Product Catalyst Yield
Phenylboronic acid4-Phenyl-3-(trifluoromethyl)phenylformamidePd(PPh₃)₄61%

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
One of the most notable applications of n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide is its antibacterial properties. Research indicates that this compound exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The mechanism of action appears to involve the inhibition of the bacterial enzyme FabI, which is crucial for fatty acid biosynthesis in bacteria.

Cancer Treatment
The compound has been investigated for its potential use in cancer therapeutics. It has been associated with the inhibition of angiogenesis, a critical process in tumor growth and metastasis. Compounds similar to this compound have shown promise in treating cancers by targeting specific pathways involved in cell proliferation and survival .

Agrochemicals

This compound has potential applications in the field of agrochemicals as a herbicide or pesticide. Its structural characteristics may allow it to interact with biological systems in plants or pests, providing a basis for developing new agricultural products that are effective yet environmentally friendly.

Materials Science

The unique chemical structure of this compound makes it a candidate for use in materials science, particularly in the development of polymers or coatings that require specific thermal or chemical stability. The trifluoromethyl group enhances lipophilicity, which can improve the performance of materials under various conditions.

Case Studies

  • Pharmaceutical Development : A study published in Bioorganic & Medicinal Chemistry Letters examined a series of compounds related to this compound for their kinase inhibitory properties. Some derivatives exhibited selective inhibition against specific kinases, suggesting potential therapeutic applications in oncology .
  • Environmental Impact : Investigations into the environmental persistence and toxicity profiles of this compound are ongoing. Understanding its behavior in biological systems is crucial for assessing its safety as a pharmaceutical or agrochemical product.

Mechanism of Action

The mechanism by which n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards the target .

Comparison with Similar Compounds

N-(4-Methylphenyl)formamide and N-(3-Chloro-4-fluorophenyl)formamide

  • N-(4-Methylphenyl)formamide (CAS: N/A) shares the formamide backbone but lacks halogenation.
  • N-(3-Chloro-4-fluorophenyl)formamide (CAS: 770-22-9) differs in halogen placement (3-Cl, 4-F vs. 4-Cl, 3-CF₃). Its predicted pKa (11.72) suggests stronger basicity than the target compound, which may influence solubility and binding interactions .
Property N-[4-Cl-3-CF₃-Ph]formamide N-(3-Cl-4-F-Ph)formamide
CAS Number 486993-97-9 770-22-9
Molecular Formula C₈H₅ClF₃NO C₇H₅ClFNO
Molecular Weight (g/mol) 229.58 173.57
Key Functional Groups CF₃, Cl, Formamide Cl, F, Formamide
Commercial Availability Discontinued Available (ChemBK)

Urea and Thiourea Derivatives

CTPPU and Sorafenib

  • CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea) replaces the formamide with a urea group (-NHCONH-). It demonstrates potent anticancer activity against NSCLC cells by inducing cell cycle arrest .
  • Sorafenib (4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide) is a clinically approved Raf/VEGFR inhibitor. Its extended structure (picolinamide substituent) enhances kinase selectivity and oral bioavailability compared to simpler urea analogs .
Property N-[4-Cl-3-CF₃-Ph]formamide CTPPU Sorafenib
Functional Group Formamide Urea Urea + Picolinamide
Molecular Weight (g/mol) 229.58 343.73 464.83
Biological Activity Limited data Anticancer (NSCLC) Anticancer (Raf/VEGFR inhibition)
Clinical Status Discontinued Preclinical FDA-approved

Carbamate and Sulfonamide Derivatives

Methyl N-[4-Cl-3-CF₃-Ph]carbamate

This derivative (CAS: 19448-54-5) replaces the formamide with a carbamate (-NHCOOCH₃) group. It serves as a pharmaceutical intermediate, highlighting the versatility of the 4-Cl-3-CF₃-phenyl scaffold in drug design .

N-[4-Cl-3-CF₃-Ph]benzenesulfonamide

Its higher molecular weight (365.78 g/mol) and non-hazardous transport classification contrast with the formamide derivative’s discontinued status .

Key Research Findings

Anticancer Activity : Urea and thiourea derivatives (e.g., CTPPU, Sorafenib) outperform the formamide analog in preclinical and clinical studies, likely due to enhanced hydrogen bonding with kinase targets .

Structural Optimization : Addition of bulky groups (e.g., picolinamide in Sorafenib) improves pharmacokinetics and target specificity .

Physical Properties : Halogenation (Cl, CF₃) and substituent electronegativity significantly affect solubility and crystal packing. For example, N-[4-Cl-3-CF₃-Ph]-2,2-dimethylpropanamide exhibits intermolecular N–H⋯O hydrogen bonds, stabilizing its crystalline form .

Biological Activity

n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide, a compound with significant biological activity, has garnered attention in medicinal chemistry and pharmacology. Its unique structural features, particularly the trifluoromethyl group, enhance its interaction with biological targets, leading to various therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

C8H6ClF3N\text{C}_8\text{H}_6\text{ClF}_3\text{N}

This compound features a chloro substituent and a trifluoromethyl group on a phenyl ring, contributing to its lipophilicity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors. Notably, it has been identified as a potent inhibitor of c-KIT kinase, which is crucial in various cancers, including gastrointestinal stromal tumors (GISTs). The trifluoromethyl group enhances the binding affinity to the ATP-binding site of the kinase, making it effective against both wild-type and drug-resistant mutants .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in several cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance, in a study involving GIST cells resistant to imatinib, this compound showed remarkable efficacy in reducing cell viability .

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The presence of the trifluoromethyl group is believed to contribute to its enhanced antimicrobial activity by altering membrane permeability .

Case Study 1: c-KIT Inhibition in GISTs

A study published in PubMed reported that this compound (referred to as CHMFL-KIT-64) effectively inhibited c-KIT kinase activity in vitro and demonstrated significant antitumor efficacy in vivo using mouse models harboring drug-resistant c-KIT mutations. The compound exhibited single-digit nanomolar potency against various c-KIT mutants, indicating its potential as a therapeutic agent for GISTs .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans. The results indicated that this compound significantly reduced the growth of these pathogens at low concentrations, suggesting its potential utility as an antimicrobial agent .

Data Summary

Property Value/Description
Chemical Formula C₈H₆ClF₃N
Biological Targets c-KIT kinase, bacterial and fungal pathogens
Anticancer Activity Potent inhibitor against drug-resistant GIST cells
Antimicrobial Activity Effective against Staphylococcus aureus and Candida
Potency Single-digit nanomolar range against c-KIT mutants

Q & A

Q. What are the recommended methods for synthesizing N-[4-Chloro-3-(trifluoromethyl)phenyl]formamide, and how can reaction yields be optimized?

Answer:

  • Synthetic Routes : The compound is often synthesized via condensation reactions using intermediates like 4-chloro-3-(trifluoromethyl)phenyl isocyanate (CAS 327-78-6) or substituted carbamates. For example, Sorafenib synthesis involves reacting phenyl 4-chloro-3-(trifluoromethyl)phenylcarbamate with 4-(4-aminophenoxy)-N-methylpicolinamide in DMF at 40–45°C for 2–3 hours .
  • Optimization Strategies :
    • Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
    • Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
    • Temperature : Moderate heating (40–80°C) balances reaction rate and side-product formation.
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity. Reported yields range from 71% to 98% depending on substituents .

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl groups (δ ~120 ppm in ¹³C) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., m/z 279.68 for C₁₂H₁₃ClF₃NO) .
  • Purity Assessment :
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm >98% purity .
    • Elemental Analysis : Match experimental C/H/N/Cl/F percentages to theoretical values (±0.3% tolerance) .

Q. How can researchers evaluate the anti-inflammatory activity of this compound?

Answer:

  • In Vitro Assays :
    • COX-1/COX-2 Inhibition : Use enzyme-linked immunosorbent assays (ELISA) with purified COX isoforms. This compound derivatives show 46.4% suppression of inflammatory response at 10 μM .
  • In Vivo Models :
    • Carrageenan-Induced Paw Edema : Administer 50 mg/kg orally; measure edema reduction over 6 hours .
  • Data Correlation : Validate experimental results with molecular docking (AutoDock Vina) against COX-2 (PDB: 5KIR). Reported R² > 0.83 for docking vs. experimental activity .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity?

Answer:

  • SAR Insights :
    • Trifluoromethyl Group : Critical for hydrophobic interactions with COX-2’s active site. Replacement with -CF₂H reduces activity by ~30% .
    • Chlorine Position : 4-Chloro substitution enhances metabolic stability compared to 2- or 5-chloro analogs .
    • Formamide Linker : Replacing -CONH- with -NHCO- decreases binding affinity (ΔG = +2.1 kcal/mol) .
  • Experimental Design : Synthesize analogs via parallel combinatorial chemistry; screen using high-throughput COX-2 inhibition assays.

Q. What crystallographic strategies resolve the 3D structure of this compound and its derivatives?

Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).
  • Refinement : SHELXL software for small-molecule refinement. Key parameters:
    • R-factors : Aim for R₁ < 0.05 and wR₂ < 0.12 .
    • Thermal Parameters : Anisotropic refinement for non-H atoms.
  • Structural Insights :
    • Dihedral angles between the phenyl and formamide groups (~15–25°) influence π-π stacking in protein binding .

Q. How can computational modeling elucidate the mechanism of action of this compound?

Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., COX-2) for 100 ns in GROMACS. Analyze binding stability via root-mean-square deviation (RMSD < 2.0 Å) .
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps (B3LYP/6-31G*) to identify nucleophilic/electrophilic regions influencing reactivity .

Q. What are the stability profiles of this compound under varying conditions?

Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C .
  • Photostability : UV irradiation (λ = 365 nm) for 24 hours causes <5% degradation in ethanol .
  • Hydrolytic Stability : Stable in pH 4–7 buffers; hydrolyzes to 4-chloro-3-(trifluoromethyl)aniline in alkaline conditions (pH > 9) .

Q. How does regioselectivity affect the synthesis of derivatives with this scaffold?

Answer:

  • Directing Groups : The -CF₃ group acts as a meta-director in electrophilic substitution. Nitration yields 90% 5-nitro derivative .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ catalyst; regioselectivity depends on halogen position (e.g., 4-Cl vs. 3-Cl) .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide
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n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide

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